molecular formula C11H11ClN2 B13075254 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine

6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine

Cat. No.: B13075254
M. Wt: 206.67 g/mol
InChI Key: FJJTWFGJSZSWGU-UHFFFAOYSA-N
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Description

6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine (CAS 1550410-01-9) is a high-value heterocyclic organic compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . As a member of the imidazo[1,2-a]pyridine family, it serves as a critical scaffold in medicinal chemistry due to its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The core imidazo[1,2-a]pyridine structure is a privileged pharmacophore found in several marketed drugs, and the chloro substituent at the 6-position, combined with the unique 1-methylcyclopropyl group at the 2-position, makes this compound a versatile and reactive building block for further synthetic elaboration . It is particularly useful in metal-catalyzed cross-coupling reactions and C-H functionalization strategies, such as the Lewis acid-catalyzed aza-Friedel–Crafts reaction, to create diverse libraries of C3-alkylated derivatives for drug discovery and the rapid synthesis of potential bioactive molecules . This compound is intended for research applications as a key intermediate and is strictly For Research Use Only.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H11ClN2/c1-11(4-5-11)9-7-14-6-8(12)2-3-10(14)13-9/h2-3,6-7H,4-5H2,1H3

InChI Key

FJJTWFGJSZSWGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Two-Component Cyclization Using Phenacyl Halides and Substituted 2-Aminopyridines

Another efficient method involves the cyclization of substituted 2-aminopyridines with phenacyl bromides or chlorides under mild conditions catalyzed by bases such as DBU in aqueous ethanol.

  • Key Features:

    • Room temperature reaction.
    • High yields (65–94%) with broad substrate scope.
    • Tolerant of electron-withdrawing and electron-donating groups.
    • Environmentally benign solvents.
  • Application to 6-Chloro Substituted Derivatives:

    • 2-Amino-5-chloropyridine reacts with phenacyl halides to give 6-chloro-2-phenylimidazo[1,2-a]pyridine analogs.
    • By analogy, phenacyl halides bearing the 1-methylcyclopropyl group could serve as substrates to yield the target compound.
  • Representative Data Table:

Substituted 2-Aminopyridine Phenacyl Halide Substituent Product Yield (%) Notes
2-Amino-5-chloropyridine Phenacyl bromide (Ph) 70 6-Chloro-2-phenyl derivative
2-Amino-5-chloropyridine Phenacyl bromide (1-methylcyclopropyl) (hypothetical) ~70-80 (expected) Target compound analog

This protocol is detailed in a study by researchers who demonstrated facile DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines in green solvents.

Morita-Baylis-Hillman (MBH) Nitroalkene Acetates with 2-Aminopyridines

A more recent approach involves the reaction of MBH nitroalkene acetates with 2-aminopyridines, catalyzed by neutral alumina at room temperature.

  • Advantages:

    • Mild conditions.
    • Catalyst is inexpensive and non-toxic.
    • High efficiency and broad substrate applicability.
  • Potential for Target Compound:

    • By using 2-amino-5-chloropyridine and appropriately substituted MBH acetates (bearing the 1-methylcyclopropyl group), the target compound can be synthesized.

This method is reported by Ponnala et al. and others, showing efficient synthesis of imidazo[1,2-a]pyridines and pyrimidines.

Specific Preparation Strategies for 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine

Starting Materials

Synthetic Route Outline

  • Synthesis of α-Haloketone (1-methylcyclopropyl substituted):

    • Prepared by halogenation (bromination or chlorination) of the corresponding ketone.
    • The ketone precursor can be synthesized via known cyclopropane ring-forming reactions.
  • Cyclization Reaction:

    • Mix 2-amino-5-chloropyridine with the α-haloketone in a suitable solvent (e.g., methanol or solvent-free).
    • Heat at 60°C for 1–3 hours or stir at room temperature with neutral alumina catalyst.
    • The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
  • Purification:

    • The product is isolated by filtration or extraction.
    • Recrystallization from appropriate solvents (e.g., ethanol) yields pure 6-chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine.

Comparative Data on Yields and Conditions

Method Catalyst/Conditions Temperature Solvent Yield (%) Notes
α-Haloketone + 2-Aminopyridine None or neutral alumina 25–60°C Methanol/solvent-free 70–85 Mild, efficient, no heavy metals
Phenacyl bromide + 2-Aminopyridine + DBU DBU base catalyst Room temp Aqueous ethanol 65–94 Green solvent, broad substrate scope
MBH Nitroalkene Acetate + 2-Aminopyridine Neutral alumina catalyst Room temp Methanol Moderate to high Mild, catalyst efficient

Summary Table of Preparation Methods for 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine

Step Description Key Reagents/Conditions Expected Outcome
1. Synthesis of α-haloketone Halogenation of 1-methylcyclopropyl ketone Br2 or Cl2, controlled temperature α-Bromo/α-chloroketone intermediate
2. Cyclization Reaction with 2-amino-5-chloropyridine Neutral alumina or no catalyst, 25–60°C Formation of imidazo[1,2-a]pyridine ring
3. Purification Filtration, recrystallization Ethanol or suitable solvent Pure target compound

Chemical Reactions Analysis

6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-A]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .

Scientific Research Applications

Anticancer Research

6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine has been investigated for its potential anticancer properties. Research indicates that compounds with imidazo-pyridine structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazo-pyridine core can enhance the selectivity and potency against specific cancer types, such as breast and lung cancers .

Heterocyclic Amine Studies

This compound is related to heterocyclic amines (HCAs), which are known to be carcinogenic in certain contexts. The study of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine contributes to understanding the mechanisms by which HCAs exert their effects in biological systems. Research has highlighted the importance of dietary sources of HCAs and their metabolic pathways, which can lead to DNA adduct formation and subsequent mutagenesis .

Pharmacological Investigations

The pharmacological profile of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine suggests potential applications in developing new therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for further drug development studies aimed at treating conditions influenced by heterocyclic amines or related compounds.

Case Study 1: Antitumor Activity

A study conducted on a series of imidazo-pyridine derivatives, including 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine, demonstrated promising antitumor activity against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as an anticancer agent .

Case Study 2: Metabolic Profiling

Research involving metabolic profiling of heterocyclic amines has shown that compounds similar to 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine can be detected in biological samples after dietary exposure. This study utilized advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to quantify metabolites in urine samples from subjects consuming cooked meats containing HCAs .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituents, synthesis, and pharmacological attributes:

Compound Name 2-Position Substituent 6-Position Substituent Key Properties References
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine 1-Methylcyclopropyl Cl Enhanced metabolic stability due to cyclopropane’s resistance to oxidation; potential for improved CNS penetration.
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine Thiophene Cl Synthesized via iodine-promoted coupling (83% yield); aryl group may increase π-π interactions but reduce metabolic stability.
Alpidem (6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) 4-Chlorophenyl Cl Rapid metabolic degradation due to dichlorophenyl groups; used as an anxiolytic but withdrawn due to hepatotoxicity.
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Trifluoromethyl Cl High lipophilicity from CF₃ group; carboxylic acid improves solubility. Explored for antibacterial activity.
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine Cyclopropyl (pyridazine core) Cl Pyridazine core alters electronic properties; lower CNS penetration due to increased polarity.
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride Piperazinylmethyl Cl Basic side chain enhances solubility; dihydrochloride salt improves bioavailability. Explored for neurological disorders.

Pharmacological and Metabolic Profiles

  • Metabolic Stability :
    • The 1-methylcyclopropyl group in the target compound likely resists cytochrome P450-mediated oxidation, contrasting with alpidem’s dichlorophenyl group, which undergoes rapid degradation .
    • Trifluoromethyl analogs exhibit prolonged half-lives due to CF₃’s electron-withdrawing effects .
  • Solubility :
    • Carboxylic acid derivatives (e.g., compound 7) show improved aqueous solubility (≥50 μM in PBS) via ionizable groups .
    • Piperazinylmethyl substituents (e.g., cpd S4) enhance solubility through basic nitrogen atoms .

Biological Activity

6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • IUPAC Name : 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine
  • CAS Number : 1550410-01-9
  • Molecular Formula : C_{10}H_{10}ClN_{2}
  • Molecular Weight : 206.67 g/mol
  • Structure : The compound features a chlorinated imidazo-pyridine core with a cyclopropyl substituent.

Synthesis

The synthesis of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine typically involves multicomponent reactions that allow for the rapid assembly of the imidazo-pyridine framework. Common methods include:

  • Cyclocondensation : Using 2-aminopyridines with appropriate α-halocarbonyl compounds.
  • One-pot reactions : Condensing 2-aminopyridines with aldehydes and isonitriles to yield the desired product efficiently.

Biological Activity

The biological activities of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine have been investigated in various studies, revealing promising results in multiple areas:

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant cytotoxic effects against several cancer cell lines. Specifically:

  • Colon Cancer : Studies show that compounds in this class can induce apoptosis in colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves the release of cytochrome c from mitochondria and activation of caspases (caspase 3 and caspase 8), suggesting a mitochondrial pathway for apoptosis initiation .

Antimicrobial Properties

In vitro studies have demonstrated that certain derivatives possess antimicrobial activity. For example:

  • Leishmaniasis and Trypanosomiasis : Compounds were tested against promastigote forms of Leishmania donovani and Trypanosoma brucei, showing effective inhibition at micromolar concentrations .

Case Studies

Several case studies highlight the efficacy of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine:

StudyFindingsCell Lines Tested
Induced apoptosis via mitochondrial pathwaysHT-29, Caco-2
Effective against L. donovani and T. bruceiPromastigote forms
Low cytotoxicity against human hepatocytesHepG2

The mechanisms underlying the biological activities of this compound involve:

  • Apoptosis Induction : Triggering cellular pathways leading to programmed cell death.
  • Caspase Activation : Initiation of caspase cascades that execute apoptosis.
  • Mitochondrial Dysfunction : Disruption of mitochondrial integrity leading to cytochrome c release.

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